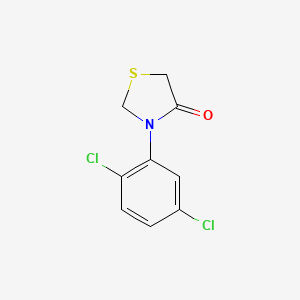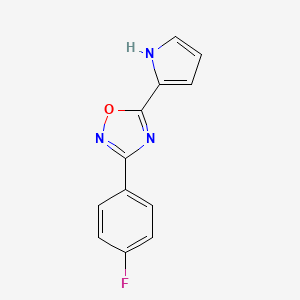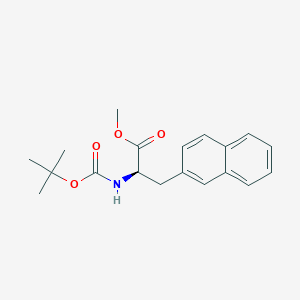
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one” is a complex organic compound. Based on its name, it likely contains a thiazolidinone group, which is a heterocyclic compound that includes a five-membered ring made up of one oxygen atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
While specific synthesis methods for “3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one” were not found, similar compounds are often synthesized through substitution reactions or condensation of amines with isocyanates .
科学研究应用
Cytotoxic Activity
The compound has been synthesized and its cytotoxic activity was evaluated against three different human cancer cell lines: MDA-MB-231, A549, and MIA PaCa-2 . The results confirmed that the tested molecule revealed promising cytotoxic activities against these three cancer cell lines .
Crystal Structure Analysis
The crystal structure of the compound has been studied using X-ray diffraction data . This provides valuable information about the molecular geometry and intermolecular interactions of the compound, which can be useful in understanding its physical and chemical properties .
Density Functional Theory (DFT) Studies
DFT studies have been carried out on the compound . These theoretical calculations can provide insights into the electronic structure of the molecule, which can be useful in predicting its reactivity and other properties .
Molecular Docking
Molecular docking studies have been conducted on the compound . This technique is used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . It’s often used in the drug discovery process to predict the structure of the complex formed by two molecules and to understand the potential interactions between them .
Urease Inhibition
The compound has shown potential as a urease inhibitor . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and its inhibition can be useful in the treatment of various diseases .
Structure-Activity Relationship Studies
The compound has been used in structure-activity relationship (SAR) studies . SAR studies are used to understand the relationship between the chemical or 3D structure of a molecule and its biological activity . This can help in the design of more potent and selective drugs .
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Without specific information, it’s difficult to determine the exact mode of action of “3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one”. Similar compounds often interact with their targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, affecting a variety of biochemical pathways .
Pharmacokinetics
Similar compounds, such as 2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols, have been studied and found to have detectable blood concentrations for up to 96 hours after administration .
Result of Action
Without specific studies, it’s difficult to determine the exact molecular and cellular effects of “3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one”. Similar compounds have been found to have a variety of effects, including antiviral, anti-inflammatory, and anticancer activities .
属性
IUPAC Name |
3-(2,5-dichlorophenyl)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NOS/c10-6-1-2-7(11)8(3-6)12-5-14-4-9(12)13/h1-3H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJXNWDAAXUHSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(CS1)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorophenyl)-1,3-thiazolidin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2946142.png)


![3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-2-morpholino-1H-indole](/img/structure/B2946146.png)
![Lithium 3-(2,2,2-trifluoroethyl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2946147.png)
![1-(4-Methylbenzo[d]thiazol-2-yl)azetidin-3-yl 2-(3,5-dimethylisoxazol-4-yl)acetate](/img/structure/B2946150.png)



![7-(4-Phenoxyphenyl)-2-(4-phenylpiperazino)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2946159.png)

![(E)-2-chloro-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2946162.png)
![3-[3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2946164.png)